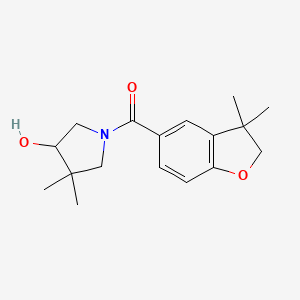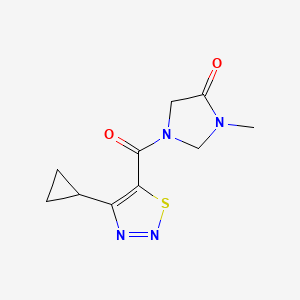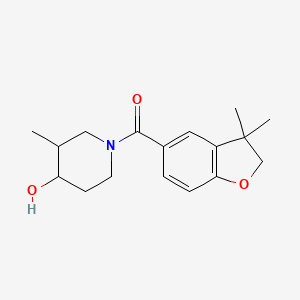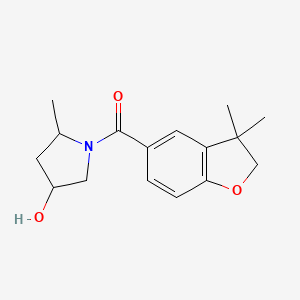
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrrolidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, is essential to achieve the desired quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3-methylpiperidin-1-yl)methanone
- (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxyazepan-1-yl)methanone
- (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-4-methylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2)9-18(8-14(16)19)15(20)11-5-6-13-12(7-11)17(3,4)10-21-13/h5-7,14,19H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYETZKKAYDUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1O)C(=O)C2=CC3=C(C=C2)OCC3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6789391.png)

![6-[3-(4-Chloropyrazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6789407.png)
![[3-(4-Methylpyrazol-1-yl)pyrrolidin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B6789412.png)
![(4-cyclopropylthiadiazol-5-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)methanone](/img/structure/B6789415.png)
![[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(3-cyclopropyl-1,2-oxazol-4-yl)methanone](/img/structure/B6789424.png)
![Cyclopropyl-[4-(4-cyclopropylthiadiazole-5-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6789431.png)


![4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide](/img/structure/B6789451.png)

![2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide](/img/structure/B6789464.png)
![(4-Cyclopropylthiadiazol-5-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6789468.png)
![(3,3-dimethyl-2H-1-benzofuran-5-yl)-[(3S)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B6789478.png)
